molecular formula C10H8F2 B070315 6,8-Difluoro-1,2-dihydronaphthalene CAS No. 185918-49-4

6,8-Difluoro-1,2-dihydronaphthalene

Cat. No. B070315
CAS RN: 185918-49-4
M. Wt: 166.17 g/mol
InChI Key: SQVICXDNASSTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Difluoro-1,2-dihydronaphthalene (DFDH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1,2-dihydronaphthalene is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. Studies have shown that 6,8-Difluoro-1,2-dihydronaphthalene can modulate the activity of certain enzymes, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
6,8-Difluoro-1,2-dihydronaphthalene has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

6,8-Difluoro-1,2-dihydronaphthalene has several advantages for use in lab experiments, including its high solubility, stability, and low toxicity. However, its high cost and limited availability can be a limitation for some researchers.

Future Directions

There are several future directions for research on 6,8-Difluoro-1,2-dihydronaphthalene, including its use in the development of new organic semiconductors, solar cells, and light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of 6,8-Difluoro-1,2-dihydronaphthalene and its potential applications in the treatment of various diseases.

Synthesis Methods

6,8-Difluoro-1,2-dihydronaphthalene can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki-Miyaura coupling reaction. Among these methods, the Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 6,8-Difluoro-1,2-dihydronaphthalene due to its high yield and low toxicity.

Scientific Research Applications

6,8-Difluoro-1,2-dihydronaphthalene has been widely studied for its potential applications in organic electronics, optoelectronics, and material science. It has been shown to possess excellent solubility, thermal stability, and charge transport properties, making it a promising candidate for use in the development of organic semiconductors, solar cells, and light-emitting diodes.

properties

IUPAC Name

6,8-difluoro-1,2-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVICXDNASSTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=C(C=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585790
Record name 6,8-Difluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoro-1,2-dihydronaphthalene

CAS RN

185918-49-4
Record name 6,8-Difluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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